molecular formula C28H22N8Na2O7S2 B12726681 Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate CAS No. 84176-81-8

Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate

Cat. No.: B12726681
CAS No.: 84176-81-8
M. Wt: 692.6 g/mol
InChI Key: JXMZWPARKFMUJU-UHFFFAOYSA-L
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Description

EINECS 282-348-5, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It is extensively used in various industrial applications due to its effectiveness in enhancing the properties of plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethylhexyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

Phthalic anhydride+2(2-ethylhexanol)bis(2-ethylhexyl) phthalate+water\text{Phthalic anhydride} + 2 \text{(2-ethylhexanol)} \rightarrow \text{bis(2-ethylhexyl) phthalate} + \text{water} Phthalic anhydride+2(2-ethylhexanol)→bis(2-ethylhexyl) phthalate+water

Industrial Production Methods

In industrial settings, the production of bis(2-ethylhexyl) phthalate is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed by distillation. The crude product is then purified by vacuum distillation to obtain high-purity bis(2-ethylhexyl) phthalate.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.

    Oxidation: It can be oxidized to form phthalic acid and other oxidation products.

    Substitution: Bis(2-ethylhexyl) phthalate can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Phthalic acid and 2-ethylhexanol.

    Oxidation: Phthalic acid and other oxidation products.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.

    Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.

    Medicine: Investigated for its potential health effects, including its role as an endocrine disruptor and its impact on human health.

    Industry: Widely used in the manufacture of flexible plastics, cables, flooring, and medical devices.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of hormones in the body, particularly estrogen. This disruption occurs through binding to hormone receptors, altering hormone synthesis, and affecting hormone metabolism. The molecular targets include estrogen receptors and other hormone-related pathways.

Comparison with Similar Compounds

Similar Compounds

    Dioctyl phthalate (DOP): Another commonly used plasticizer with similar properties to bis(2-ethylhexyl) phthalate.

    Diisononyl phthalate (DINP): Used as a plasticizer with lower volatility and better resistance to extraction.

    Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.

Uniqueness

Bis(2-ethylhexyl) phthalate is unique due to its widespread use and effectiveness as a plasticizer. It provides excellent flexibility and durability to PVC products, making it a preferred choice in many industrial applications. its potential health and environmental impacts have led to increased scrutiny and regulation.

Conclusion

Bis(2-ethylhexyl) phthalate (EINECS 282-348-5) is a versatile compound with significant industrial and scientific applications. Its synthesis, chemical reactions, and mechanism of action highlight its importance and the need for careful consideration of its effects on health and the environment.

Properties

CAS No.

84176-81-8

Molecular Formula

C28H22N8Na2O7S2

Molecular Weight

692.6 g/mol

IUPAC Name

disodium;2-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C28H24N8O7S2.2Na/c1-16-27(28(37)36(35-16)20-5-3-2-4-6-20)34-32-19-9-11-22(26(15-19)45(41,42)43)21-10-8-18(14-25(21)44(38,39)40)31-33-24-12-7-17(29)13-23(24)30;;/h2-15,27H,29-30H2,1H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

JXMZWPARKFMUJU-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C=C(C=C4)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+]

Origin of Product

United States

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